molecular formula C6H7BrN2O B3004118 4-Bromo-2-ethylpyridazin-3(2H)-one CAS No. 1896752-72-9

4-Bromo-2-ethylpyridazin-3(2H)-one

Cat. No.: B3004118
CAS No.: 1896752-72-9
M. Wt: 203.039
InChI Key: RCCQTGIFMNJECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that features a bromine atom, an ethyl group, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethylpyridazin-3(2H)-one typically involves the bromination of 2-ethylpyridazin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-2-ethylpyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in research to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and the pyridazinone ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenol
  • 4-Bromobiphenyl
  • 4-Iodobiphenyl

Uniqueness

4-Bromo-2-ethylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the pyridazinone ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-ethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-6(10)5(7)3-4-8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCQTGIFMNJECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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